6-Fluoroquinazolin-4-ol

Descripción general

Descripción

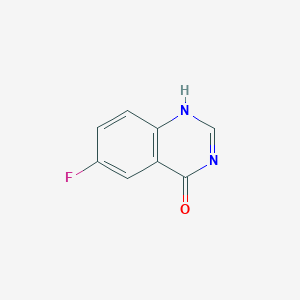

6-Fluoroquinazolin-4-ol is a heterocyclic organic compound with the molecular formula C8H5FN2O It is a derivative of quinazoline, featuring a fluorine atom at the 6th position and a hydroxyl group at the 4th position

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of 6-fluoroquinazolin-4-ol have shown promise in targeting various cancer types, particularly non-small cell lung cancer (NSCLC). For example, compounds derived from this structure have demonstrated significant tumor reduction in xenograft models resistant to conventional therapies.

Antimicrobial Properties

This compound has been evaluated for its antibacterial activity against a range of pathogens. Studies suggest that modifications at the C-7 position can enhance its efficacy, making it comparable to established antibiotics like ciprofloxacin.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed using various animal models. Results from carrageenan-induced paw edema models indicate substantial reductions in inflammation markers, suggesting its utility in treating inflammatory diseases.

Anticancer Efficacy in NSCLC

A notable study involved the application of a derivative of this compound in NSCLC models. The compound demonstrated complete tumor responses at doses of 5 mg/kg/day, highlighting its potential as an effective anticancer agent.

Antimicrobial Activity Assessment

In vitro studies have shown that various derivatives of this compound exhibit antibacterial properties comparable to ciprofloxacin against common bacterial strains.

Anti-inflammatory Activity Testing

Research utilizing carrageenan-induced paw edema models revealed that selected derivatives could inhibit inflammation by up to 53%, indicating significant therapeutic potential.

Mecanismo De Acción

Target of Action

6-Fluoroquinazolin-4-ol is a member of the class of quinazolines . It is a fungicide used to control Ascomycetes, Deuteromycetes, and Basidiomycetes spp. on cereals, beets, and fruit . The primary target of this compound is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound acts as an inhibitor of sterol 14α-demethylase . By inhibiting this enzyme, it interferes with the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death .

Biochemical Pathways

The inhibition of sterol 14α-demethylase by this compound affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its depletion leads to a series of downstream effects, including increased membrane permeability and leakage of essential cell components .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 16414 .

Result of Action

The result of the action of this compound is the disruption of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death . Therefore, it is effective in controlling various fungal species on cereals, beets, and fruit .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroquinazolin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with formamide in the presence of a fluorinating agent. The reaction conditions often include heating the mixture to a high temperature to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and fluorinating agents is crucial for efficient industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoroquinazolin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinazolinone derivative.

Reduction: Reduction reactions can target the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic conditions.

Major Products

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloroquinazolin-4-ol

- 6-Bromoquinazolin-4-ol

- 6-Iodoquinazolin-4-ol

Uniqueness

6-Fluoroquinazolin-4-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacophore in drug design.

Actividad Biológica

6-Fluoroquinazolin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazolinone family, characterized by a fused benzene and pyrimidine ring structure. The presence of the fluorine atom enhances its biological activity by influencing electronic properties and molecular interactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. Its mechanism often involves the inhibition of key enzymes or interference with bacterial cell wall synthesis.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Antifungal Activity

The compound exhibits significant antifungal properties, particularly against strains resistant to conventional treatments. The mechanism often involves disruption of fungal cell membrane integrity.

Table 2: Antifungal Activity Data

| Fungal Strain | EC50 (µg/mL) | Reference |

|---|---|---|

| Aspergillus niger | 20.5 | |

| Candida glabrata | 15.3 | |

| Cryptococcus neoformans | 25.0 |

Anticancer Activity

Research indicates that this compound possesses anticancer properties through the induction of apoptosis and inhibition of tumor cell proliferation. It has shown effectiveness against various cancer cell lines, including breast and lung cancers.

Table 3: Anticancer Activity Data

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in microbial metabolism.

- Membrane Disruption : Alters the permeability of microbial cell membranes.

- Apoptosis Induction : Triggers programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : A recent study evaluated the effectiveness of this compound against multidrug-resistant Staphylococcus aureus. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a novel treatment option in combating resistant strains .

- Case Study on Cancer Treatment : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name |

6-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSMZAHKVXOYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444277 | |

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-56-2 | |

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.